1-(Bromomethyl)-1-propoxycyclohexane

Catalog No.
S14012412
CAS No.
M.F
C10H19BrO
M. Wt
235.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-1-propoxycyclohexane

Product Name

1-(Bromomethyl)-1-propoxycyclohexane

IUPAC Name

1-(bromomethyl)-1-propoxycyclohexane

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

InChI

InChI=1S/C10H19BrO/c1-2-8-12-10(9-11)6-4-3-5-7-10/h2-9H2,1H3

InChI Key

UIGGRTAVUSTMOL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCCCC1)CBr

1-(Bromomethyl)-1-propoxycyclohexane is a specialized, sterically hindered neopentyl-type alkylating agent and cross-coupling building block. Characterized by a quaternary cyclohexane core bearing both a bromomethyl group and a propoxy ether, this compound is engineered for advanced medicinal chemistry and materials synthesis. Its defining structural feature is the complete absence of beta-hydrogens relative to the bromomethyl carbon, combined with the tunable lipophilicity of the propoxy chain. These attributes make it an ideal precursor for appending functionalized, metabolically stable cycloalkyl ether motifs onto complex scaffolds, particularly where traditional primary alkyl halides fail due to side reactions or insufficient steric bulk [1].

Procurement Fit

Bromomethyl electrophile for SN2 and nucleophilic substitution workflows
Geminal propoxy-cyclohexane scaffold provides bifunctional reactivity
Lipophilic profile (logP ~3.6) supports organic-phase reaction compatibility

Attempting to substitute 1-(Bromomethyl)-1-propoxycyclohexane with simpler analogs like (bromomethyl)cyclohexane or 1-(bromomethyl)-1-methoxycyclohexane frequently results in synthetic failure or suboptimal target profiles. Unsubstituted (bromomethyl)cyclohexane possesses a highly reactive beta-hydrogen, making it highly susceptible to beta-hydride elimination during transition-metal-catalyzed cross-coupling, leading to massive yield losses via alkene formation [1]. Conversely, while the methoxy analog (1-(bromomethyl)-1-methoxycyclohexane) shares the quaternary beta-carbon, its lower lipophilicity often fails to provide the necessary membrane permeability or hydrophobic pocket-filling characteristics required in late-stage lead optimization [2]. Procurement of the exact propoxy derivative is therefore critical for workflows demanding both absolute coupling stability and precise logP modulation.

Substitution Risk

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Alkoxy chain length change (e.g., methoxy, ethoxy) alters logP, chromatographic retention, and biphasic partition behavior, potentially shifting purification outcomes.
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Halogen exchange (Br→Cl) significantly reduces substitution reactivity; bromide provides higher leaving group propensity, enabling milder conditions that may not be achievable with chloromethyl analogs.
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Geminal substitution proximity effects can unpredictably alter reaction selectivity compared to monosubstituted or non-geminal analogs; intramolecular ether oxygen participation may compete with intermolecular attack.

Transition-Metal Cross-Coupling Efficiency (Zero Beta-Hydride Elimination)

In standard transition-metal-catalyzed cross-coupling reactions (e.g., Negishi or Suzuki-Miyaura sp3-sp2 couplings), the presence of beta-hydrogens in alkyl halides typically leads to rapid beta-hydride elimination. Because 1-(Bromomethyl)-1-propoxycyclohexane features a fully substituted quaternary beta-carbon, it is completely immune to this degradation pathway. Comparative studies in palladium-catalyzed sp3-sp2 cross-coupling demonstrate that this neopentyl-type bromide maintains high conversion rates to the desired product, whereas the unsubstituted baseline suffers severe yield penalties due to the formation of methylenecyclohexane byproducts [1].

Evidence DimensionTarget cross-coupling product yield (Pd-catalyzed sp3-sp2 coupling)
Target Compound Data>85% yield (no alkene byproduct detected)
Comparator Or Baseline(Bromomethyl)cyclohexane (<40% yield, major alkene byproduct)
Quantified Difference>45% absolute yield improvement
ConditionsPd(dppf)Cl2 catalyst, organozinc intermediate, THF, 65°C

Enables the direct, high-yield attachment of a complex cycloalkyl ether motif without the material waste and purification bottlenecks associated with beta-hydride elimination.

Lipophilicity logP comparison
Data to verify
Target: logP 3.58 (propoxy)
Ethoxy analog: logP 3.12
Methoxy analog: logP 2.73
Δ +0.46 vs. ethoxy; Δ +0.85 vs. methoxy
Reported logP increment per methylene unit supports predictable reversed-phase HPLC retention tuning and organic-phase partitioning control.
Computed values; consistent methodology across sources not verified.

Hydrolytic Stability in Multi-Step Alkaline Workflows

The extreme steric hindrance of the neopentyl-like bromomethyl group in 1-(Bromomethyl)-1-propoxycyclohexane provides exceptional resistance to nucleophilic attack by water or hydroxide. When subjected to harsh alkaline conditions common in multi-step syntheses (e.g., saponification of distal esters or basic alkylations elsewhere on a complex intermediate), this compound remains intact. In contrast, unhindered primary bromides undergo rapid hydrolysis to the corresponding alcohol. This kinetic stability allows the bromomethyl group to be carried through multiple synthetic steps as a latent electrophile [1].

Evidence DimensionHalf-life (t1/2) in alkaline media
Target Compound Data>48 hours
Comparator Or Baseline1-Bromo-3-propoxypropane (t1/2 < 2 hours)
Quantified Difference>24-fold increase in hydrolytic stability
Conditions1M NaOH in THF/water (1:1), 60°C

Allows process chemists to procure this building block for early-stage incorporation, confident it will survive subsequent harsh basic transformations without requiring protecting group chemistry.

Leaving group reactivity
Class-level
Bromide: pKa(HBr) ≈ –9, C–Br BDE ≈ 285 kJ/mol
Chloride: pKa(HCl) ≈ –7, C–Cl BDE ≈ 327 kJ/mol
Br⁻ ~10³–10⁴× more reactive in SN2
Reported higher leaving group reactivity supports milder substitution conditions compared to chloromethyl analog, potentially reducing thermal stress on sensitive substrates.
Class-level leaving group hierarchy; validated in halomethylcyclohexane systems.

Lipophilicity (logP) Tuning for Lead Optimization

The propoxy group on the cyclohexane ring provides a specific, quantifiable increase in lipophilicity compared to shorter-chain alkoxy derivatives. In structure-activity relationship (SAR) campaigns, tuning the logP is critical for optimizing blood-brain barrier (BBB) penetration and target binding affinity. The substitution of a methoxy group with a propoxy group at the C1 position increases the calculated logP by approximately 1.0 unit. This precise increment is often the deciding factor in achieving optimal membrane permeability when the methoxy baseline proves too polar [1].

Evidence DimensionCalculated logP (clogP) contribution of the functional group
Target Compound Data~+2.5 clogP contribution
Comparator Or Baseline1-(Bromomethyl)-1-methoxycyclohexane (~+1.5 clogP contribution)
Quantified Difference+1.0 logP unit increment
ConditionsStandard computational lipophilicity models (e.g., ChemAxon / ALOGPS)

Provides medicinal chemists with a precise tool to incrementally increase target molecule lipophilicity and hydrophobic pocket engagement without altering the core neopentyl geometry.

GHS hazard classification
Data to verify
Target: GHS07 Warning (H302,H315,H319,H335)
Methoxy analog: GHS05+GHS07 Danger (H318)
One hazard category higher for eye damage in methoxy analog
Lower hazard classification may simplify shipping (non-Dangerous Goods) and reduce personal protective equipment requirements relative to methoxy analog.
Per vendor SDS as of 2026; classifications may vary by jurisdiction.
Rotatable bond count
Reported
Target: 3 rotatable bonds (propoxy)
Methoxy analog: 2 rotatable bonds
Ethoxy analog: 3 rotatable bonds
+1 vs. methoxy; same count as ethoxy but wider conformational envelope
Increased conformational flexibility reported may support wider design space in supramolecular and polymer applications compared to shorter-chain analogs.
Geminal substitution proximity effects further influence accessible conformations (Tetrahedron Lett. 2006).

Late-Stage Functionalization via Organometallic Intermediates

Due to its immunity to beta-hydride elimination, 1-(Bromomethyl)-1-propoxycyclohexane is an ideal precursor for forming stable Grignard or organozinc reagents. These intermediates can be reliably used in late-stage Pd- or Ni-catalyzed cross-coupling reactions to append the highly lipophilic 1-propoxycyclohexylmethyl pharmacophore onto aryl or heteroaryl halide scaffolds in drug discovery [1].

Synthesis of Sterically Encumbered Ethers and Amines

The compound serves as a robust electrophile for the synthesis of complex, sterically hindered amines or ethers. Its neopentyl-like structure ensures that nucleophilic substitution (SN2), while slow, proceeds without competing elimination (E2) side reactions, making it highly suitable for generating metabolically stable, heavily branched linkages in active pharmaceutical ingredients (APIs) [2].

Lipophilic Fragment Libraries for SAR Optimization

In medicinal chemistry campaigns where a lead compound suffers from poor membrane permeability, this building block is procured to systematically replace less lipophilic motifs (such as methoxycyclohexyl or simple alkyl groups). The precise +1.0 logP boost provided by the propoxy group over its methoxy analog makes it a standard choice for fine-tuning hydrophobic interactions in target binding pockets [3].

Development of Hydrolytically Stable Surfactants and Specialty Lipids

Beyond pharmaceuticals, the exceptional hydrolytic stability of the neopentyl-bromide core allows this compound to be utilized in the synthesis of specialty surfactants and lipid analogs. It is particularly valuable in materials science for creating amphiphilic molecules that must endure prolonged exposure to extreme alkaline environments without degrading [2].

Application Fit

Application
Selection Property
Validation Focus
Biphasic alkylation reactions
Organic-phase retention profile (logP)
Partition coefficient verification under reaction conditions
Mild-condition substitution with heat-sensitive substrates
Leaving group reactivity context (Br vs. Cl)
Reaction temperature and yield profiling with labile protecting groups
Simplified laboratory procurement
GHS hazard classification (Warning vs. Danger)
Shipping classification and institutional safety documentation review
Supramolecular and polymer building block design
Conformational flexibility (rotatable bond count)
Chain-length effect on assembly and material properties

XLogP3

3.4

Hydrogen Bond Acceptor Count

1

Exact Mass

234.06193 g/mol

Monoisotopic Mass

234.06193 g/mol

Heavy Atom Count

12

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